
Phenyltrimethylammonium chloride
Overview
Description
Phenyltrimethylammonium chloride (PTMA-Cl) (CAS 138-24-9) is a quaternary ammonium salt with the chemical formula C₉H₁₄ClN and a molecular weight of 171.67 g/mol. It features a phenyl group bonded to a trimethylammonium cation, making it structurally distinct from alkyl-based quaternary ammonium compounds. Key physical properties include a melting point of 246–247°C, high water solubility (333 g/L at 20°C), and a pH of 4.5 in aqueous solution . PTMA-Cl is widely utilized in organic synthesis as a methylating agent, a phase-transfer catalyst, and a precursor for bromination reagents (e.g., phenyltrimethylammonium tribromide) . It also finds applications in materials science, such as clay nanocomposites and perovskite solar cell defect passivation . Toxicological data indicate moderate acute toxicity, with an oral LD₅₀ of 121 mg/kg in mice and a dermal LD₅₀ of 309 mg/kg in rabbits .
Preparation Methods
Phenyltrimethylammonium chloride can be synthesized through several methods. One common synthetic route involves the reaction of trimethylamine with a phenyl halide, followed by the addition of hydrochloric acid. The reaction typically proceeds as follows:
Reaction of Trimethylamine with Phenyl Halide: Trimethylamine reacts with a phenyl halide (such as phenyl iodide) to form an intermediate.
Addition of Hydrochloric Acid: Hydrochloric acid is then added to the intermediate to yield this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Phenyltrimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, it can act as a phase transfer catalyst in such processes.
Electrophilic Addition: It is used in electrophilic addition reactions, particularly in the synthesis of complex organic molecules.
Common reagents used in these reactions include strong acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phase Transfer Catalysis
Overview : Phenyltrimethylammonium chloride is widely used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields.
Case Study : In a study on the alkylation of phenols, PTMAC demonstrated superior reactivity compared to other quaternary ammonium salts. For instance, it achieved an 86% yield in a reaction involving 2-naphthol within 30 minutes, outperforming alternatives like tetramethylammonium chloride .
Methylation Reactions
Overview : PTMAC is utilized as a methylating agent in various organic transformations. Its ability to introduce methyl groups into substrates is crucial for synthesizing complex organic molecules.
Data Table :
Substrate | Methylation Yield (%) | Reaction Time (min) |
---|---|---|
2-Naphthol | 86 | 30 |
p-Hydroxypropiophenone | Variable | Variable |
Allyl-substituted phenols | Low | Variable |
Insights : The use of PTMAC for methylation offers advantages over traditional methods that may involve hazardous reagents like methyl iodide .
Corrosion Inhibition
Overview : PTMAC has been investigated for its efficacy as a corrosion inhibitor for carbon steel in alkaline environments. Its ability to form protective films on metal surfaces helps mitigate corrosion.
Case Study : Research indicates that PTMAC effectively reduces corrosion rates in steel when exposed to saline conditions, demonstrating its potential in industrial applications where metal integrity is critical .
Material Science
Overview : In materials science, PTMAC is employed to modify clay minerals, enhancing their properties for various applications such as drug delivery and environmental remediation.
Data Table :
Modification Type | Application Area | Effectiveness |
---|---|---|
Organo-modified clay | Drug delivery systems | Improved release rates |
Clay composites | Environmental cleanup | Enhanced adsorption capacity |
Insights : The incorporation of PTMAC into clay structures improves their functionality, making them suitable for advanced applications in nanotechnology .
Electrochemical Applications
Overview : PTMAC has been studied for its role in electrochemical processes, particularly in electrodeposition techniques.
Case Study : Investigations into the electroreduction of nickel ions in this compound solutions have shown promising results for developing efficient electrochemical systems .
Mechanism of Action
The mechanism of action of phenyltrimethylammonium chloride involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases), thereby increasing the reaction rate. The phenyl group provides hydrophobic properties, while the quaternary ammonium group enhances solubility in water, making it effective in various chemical processes .
Comparison with Similar Compounds
Quaternary ammonium compounds (QACs) share a cationic structure but differ in alkyl/aryl substituents, leading to variations in properties and applications. Below, PTMA-Cl is compared with benzyltrimethylammonium chloride (BTMA-Cl), hexadecyltrimethylammonium bromide (HDTMA-Br), and cetyltrimethylammonium chloride (CTMA-Cl).
Structural and Physical Properties
- PTMA-Cl ’s phenyl group confers aromaticity, enhancing stability in organic solvents and enabling π-π interactions in materials science .
- BTMA-Cl ’s benzyl group (phenyl + methylene bridge) improves surfactant properties compared to PTMA-Cl, making it suitable for DNA-surfactant complexes in photonics .
- HDTMA-Br and CTMA-Cl have long alkyl chains, increasing hydrophobicity and micelle-forming capacity, which enhances their efficacy in clay modification and toxin adsorption .
Case Studies
Acetylcholinesterase Inhibition : PTMA-Cl acts as a reversible inhibitor (Kᵢ = 5.3 × 10⁻¹¹ M), while its photochromic derivative (azo-PTA) shows light-dependent activity modulation, a feature absent in alkyl-based QACs .
Clay Modification : PTMA-Cl-modified sepiolite exhibits lower aflatoxin binding (60%) versus HDTMA-Br (90%), highlighting the impact of substituent hydrophobicity .
Perovskite Passivation : PTMA-Cl reduces surface defects in CsPbI₃ perovskites more effectively than CTMA-Cl due to stronger van der Waals interactions with the perovskite lattice .
Biological Activity
Phenyltrimethylammonium chloride (PTAC), also known as N,N,N-trimethylbenzenaminium chloride, is a quaternary ammonium compound with significant biological activity. This article explores its properties, mechanisms of action, and applications in various fields, including biochemistry and materials science.
- Molecular Formula : C₉H₁₄ClN
- Molecular Weight : 171.67 g/mol
- Melting Point : 246-248 °C (decomposes)
- Solubility : Soluble in water
PTAC is often utilized as a biochemical reagent and has been studied for its role in various biological processes and applications.
PTAC exhibits several mechanisms of action that contribute to its biological activity:
- Phase Transfer Catalyst : PTAC is effective in facilitating the transfer of reactants between immiscible phases, enhancing reaction rates in organic synthesis .
- Transport Mechanism : Research indicates that PTAC interacts with cellular transport systems. For instance, it has been shown to influence the uptake of solutes through the plasmodial surface anion channel (PSAC) in malaria-infected erythrocytes, categorizing it as an R+ solute . This interaction suggests potential implications for drug delivery systems targeting malaria.
- Complexation Reactions : PTAC can form complexes with other compounds, which may alter their physical properties, such as melting points. Studies have shown that PTAC can participate in eutectic mixtures with urea, demonstrating its role in modifying the thermal characteristics of formulations .
Drug Delivery Systems
PTAC has been explored as an emulsifying agent in drug delivery formulations. For example, it has been incorporated into lipid emulsions to enhance the stability and bioavailability of lipophilic drugs. In vitro studies have demonstrated that emulsions containing PTAC exhibit improved control over plasma elimination and tissue distribution compared to traditional formulations .
Nanocomposite Materials
In materials science, PTAC has been utilized to modify clay polymers, enhancing their adsorption capacities for various applications. Nanocomposites synthesized with PTAC-modified clays have shown increased adsorption efficiency for pollutants, indicating potential environmental remediation applications .
Case Studies
-
Emulsifying Agent in Drug Delivery :
- A study investigated the use of PTAC as an emulsifying agent in soybean oil emulsions. The results indicated that PTAC-containing emulsions maintained lower plasma concentrations of cyclosporine A over time compared to other emulsifying agents, suggesting better stability and efficacy in drug delivery .
- Nanocomposites for Environmental Applications :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What analytical methods are recommended to confirm the purity of phenyltrimethylammonium chloride in synthetic chemistry applications?
- Methodology : Use infrared spectroscopy (IR) to verify functional groups and structural integrity, as PTACl exhibits distinct absorption bands (e.g., C-N stretching at ~1,480 cm⁻¹) . Melting point determination (246–248°C) serves as a secondary purity check . Cross-reference with Certificates of Analysis (COA) via batch numbers for validated purity data .
Q. How should researchers handle PTACl to ensure laboratory safety given its acute toxicity profiles?
- Protocols : Use PPE including face shields, safety glasses (EN 166/NIOSH standards), and nitrile gloves due to acute oral (LD₅₀: 121 mg/kg in mice) and dermal toxicity (LD₅₀: 309 mg/kg in rabbits) . Store at 2–30°C in airtight containers to prevent hygroscopic degradation . Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via licensed waste services .
Q. What solubility and pH characteristics of PTACl are critical for aqueous-phase reaction design?
- Key Parameters : PTACl has high water solubility (333 g/L at 20°C) and a mildly acidic pH (4.5) due to chloride counterion dissociation . For non-aqueous systems, ethanol or methanol is preferred; solubility in polar aprotic solvents (e.g., DMF) supports phase-transfer catalysis .
Advanced Research Questions
Q. How does PTACl treatment enhance charge transport in perovskite-based optoelectronic devices?
- Mechanism : PTACl passivates surface defects in CsFAMA perovskite films, reducing non-radiative recombination. Electrochemical impedance spectroscopy (EIS) and Mott-Schottky analysis confirm improved charge separation efficiency, yielding self-powered photodetectors with open-circuit voltages >1.2 V . For solar cells, PTACl-DMAI co-additives achieve 19.03% PCE by stabilizing α-CsPbI₃ phases .
Q. What methodological considerations are critical when using PTACl as a phase-transfer catalyst (PTC) in eutectic mixtures?
- Optimization : Combine PTACl with urea (1:2 molar ratio) in ethanol to form low-melting eutectics (<100°C). Monitor intercalation via XRD to confirm layered complex formation. Use conductivity measurements to validate ion mobility enhancements in non-aqueous electrolytes .
Q. How can PTACl derivatives modify nanocellulose for hydrophobic material applications?
- Functionalization : Stearyltrimethylammonium chloride outperforms PTACl in hydrophobicity (water contact angle: 71° vs. <50°). For PTACl-modified cellulose nanocrystals (CNCs), use spin-coating with antisolvent quenching to minimize surfactant loss. Atomic force microscopy (AFM) quantifies surface roughness and water resistance .
Q. What experimental approaches evaluate PTACl’s bactericidal efficacy in industrial settings?
- Assays : Perform minimum inhibitory concentration (MIC) tests against E. coli and S. aureus using broth microdilution (range: 0.1–100 µg/mL). Compare with cetyltrimethylammonium bromide (CTAB) via zone-of-inhibition assays on agar plates. Note PTACl’s lower aquatic toxicity (WGK 1) versus CTAB (WGK 3) .
Q. Contradiction Analysis
- Phase Stability in Perovskites : While PTACl stabilizes α-CsPbI₃ in solar cells , excessive residues (>5 wt%) can degrade device performance by introducing ionic defects. Thermogravimetric analysis (TGA) and grazing-incidence XRD are recommended to optimize additive concentrations .
Properties
IUPAC Name |
trimethyl(phenyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.ClH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAYPFVXSPHGJM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3426-74-2 (Parent) | |
Record name | Trimethylanilinium chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6051699 | |
Record name | N,N,N-Trimethylanilinium chloride | |
Source | EPA DSSTox | |
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Molecular Weight |
171.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Phenyltrimethylammonium chloride | |
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CAS No. |
138-24-9 | |
Record name | Phenyltrimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trimethylanilinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenaminium, N,N,N-trimethyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N,N-Trimethylanilinium chloride | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N-trimethylanilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.836 | |
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Record name | PHENYLTRIMETHYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1886BWR70S | |
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Retrosynthesis Analysis
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